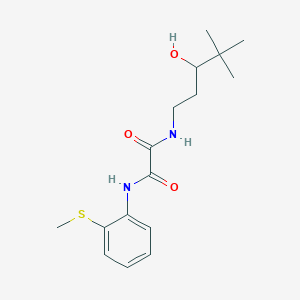

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as DMHO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMHO is a derivative of capsaicin, a compound found in chili peppers, and is known to exhibit potent analgesic and anti-inflammatory properties.

Scientific Research Applications

Chemical Synthesis and Modification

The study of chemical reactions involving compounds with complex functionalities like oxalamides is crucial for advancing synthetic chemistry. For example, research on the synthesis of heterocyclic compounds through the action of bases on phenylmethanesulfamide and dimethyl oxalate indicates the importance of understanding reaction mechanisms for creating novel compounds with potential applications in drug discovery and material science (Zlotin & Gerasyuto, 1999).

Catalysis

The development of catalytic systems for hydroxylation reactions highlights the significance of specific compounds in facilitating chemical transformations. The use of N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) alongside Cu(acac)2 for the hydroxylation of (hetero)aryl halides under mild conditions showcases the potential for such compounds to improve reaction efficiency and selectivity, which is fundamental for the synthesis of pharmaceuticals and agrochemicals (Xia et al., 2016).

Material Science

In material science, the study of crystal structures and physical properties of compounds with oxalamide groups, such as rac-(R,R)-N,N'-oxalyldivalinol, is essential for understanding the material's potential applications in electronics, photonics, and as functional materials (Štefanić et al., 2004).

Environmental Chemistry

The role of similar compounds in environmental chemistry , such as in the complete oxidation of pollutants like metolachlor and methyl parathion in water using photoassisted Fenton reactions, highlights their potential use in environmental remediation and the development of greener chemical processes (Pignatello & Sun, 1995).

properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-16(2,3)13(19)9-10-17-14(20)15(21)18-11-7-5-6-8-12(11)22-4/h5-8,13,19H,9-10H2,1-4H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHDYRIJXFPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2566402.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566406.png)

![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)